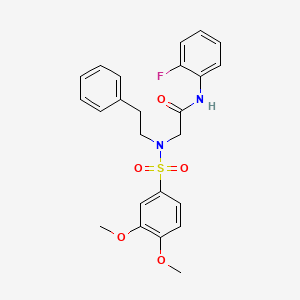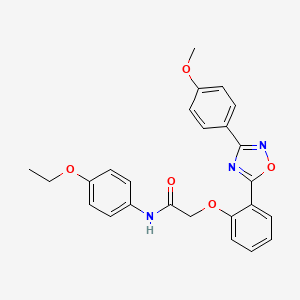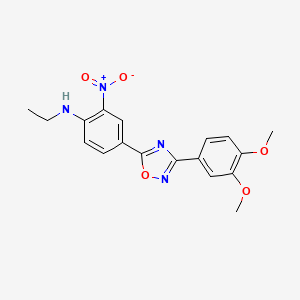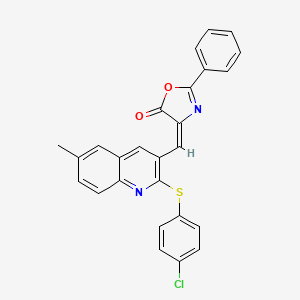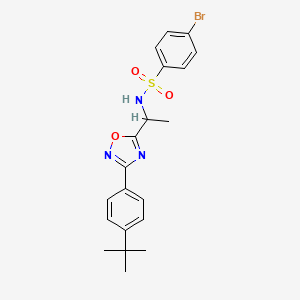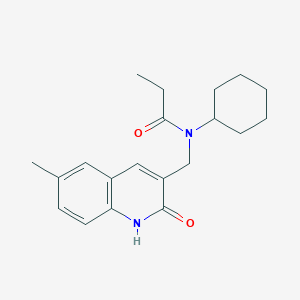
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription initiation. CX-5461 has gained attention in the scientific community due to its potential as an anti-cancer drug.
Mecanismo De Acción
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide works by binding to the DNA-binding cleft of Pol I and preventing the formation of the pre-initiation complex, which is necessary for Pol I transcription initiation. This leads to the activation of the p53 pathway, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit Pol I transcription initiation in cancer cells, leading to the activation of the p53 pathway and subsequent apoptosis. In addition, this compound has also been shown to have potential therapeutic applications in diseases such as Diamond-Blackfan anemia, a rare genetic disorder that affects red blood cell production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is its specificity for Pol I transcription initiation, which makes it a promising anti-cancer drug candidate. However, one limitation is that this compound has been shown to have some toxicity in non-cancerous cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide research. One area of focus is the development of combination therapies that can enhance the anti-cancer effects of this compound. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, there is a need for further research into the potential therapeutic applications of this compound in diseases such as Diamond-Blackfan anemia.
Métodos De Síntesis
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is synthesized through a five-step process, starting with the reaction of 2-amino-6-methyl-3-hydroxyquinoline with 1-bromo-3-chloropropane to form 2-(3-chloropropylamino)-6-methyl-3-hydroxyquinoline. The intermediate compound is then reacted with cyclohexylamine to form N-cyclohexyl-2-(3-chloropropylamino)-6-methyl-3-hydroxyquinoline. The final step involves the reaction of the intermediate compound with 2-bromo-4'-methylpropiophenone to form this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has been shown to selectively inhibit Pol I transcription initiation in cancer cells, leading to the activation of the p53 pathway and subsequent apoptosis. This makes this compound a promising anti-cancer drug candidate. In addition, this compound has also been shown to have potential therapeutic applications in diseases such as Diamond-Blackfan anemia, a rare genetic disorder that affects red blood cell production.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-19(23)22(17-7-5-4-6-8-17)13-16-12-15-11-14(2)9-10-18(15)21-20(16)24/h9-12,17H,3-8,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCFYAHMGMQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

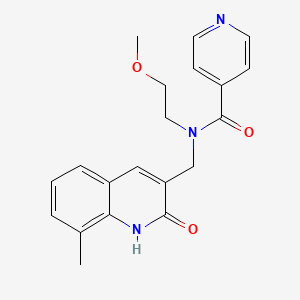

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
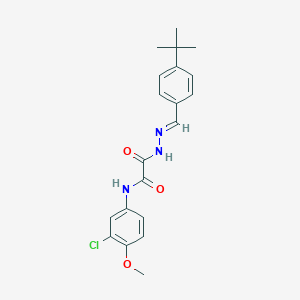

![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
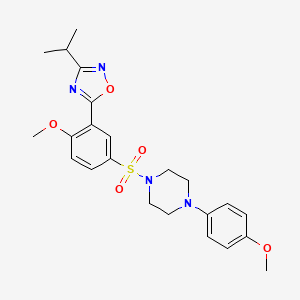
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7712013.png)
